molecular formula C23H30N2O5 B3571639 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B3571639
M. Wt: 414.5 g/mol
InChI Key: MMCLTDIWCJEAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C23H30N2O5. It is a benzamide derivative characterized by the presence of three ethoxy groups on the benzene ring and a morpholine moiety attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide serves as a pharmacophore in the development of various therapeutic agents. Its structure allows it to interact with specific biological targets, making it a candidate for drug development in the following areas:

  • Anti-cancer Agents : The compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Agents : It has shown potential in reducing inflammatory responses through the inhibition of specific enzymes involved in inflammation.
  • Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial therapies.

Biological Studies

The compound is utilized in biological studies to explore its effects on various molecular targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cancer progression.
Enzyme TargetMechanism of ActionReference
TubulinDisruption of microtubule dynamics
Hsp90Degradation of client proteins involved in cancer
Thioredoxin Reductase (TrxR)Induction of oxidative stress in cancer cells

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. The following table summarizes its effectiveness:

Cell LineIC50 (µM)Effect
MCF7 (Breast)6.5Inhibition of proliferation
HCT116 (Colon)5.2Induction of apoptosis
PC3 (Prostate)7.0Cell cycle arrest

Mechanistic Studies

In vitro studies have demonstrated that this compound induces apoptosis via the activation of caspase pathways and generation of reactive oxygen species (ROS). It has also been shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Case Studies

  • Combination Therapy with Doxorubicin :
    • A study evaluated the effects of combining this compound with doxorubicin on MCF7 cells. The combination resulted in a synergistic effect, reducing the IC50 value for doxorubicin from 8 µM to 2 µM.
  • In Vivo Efficacy :
    • In xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups. Tumors treated with the compound showed increased levels of apoptosis markers and decreased levels of Hsp90.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the morpholine ring and methoxy groups have been explored to enhance potency and selectivity against cancer cell lines.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Biological Activity

3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C17H26N2O5. It features a benzamide core substituted with three ethoxy groups and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of ethoxy groups enhances its lipophilicity, which may improve its binding affinity to target proteins. The morpholine moiety is believed to play a crucial role in modulating the activity of these targets, leading to various downstream effects on cellular pathways and physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism involves the activation of caspases and modulation of p53 expression levels, which are critical pathways in cancer cell apoptosis .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as a pantothenate kinase inhibitor, impacting pathways related to energy metabolism and cellular proliferation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values were determined through dose-response curves, revealing significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Studies : Flow cytometry analysis showed that treatment with this compound leads to cell cycle arrest at the G1 phase in MCF-7 cells. Additionally, it was observed that the compound triggers apoptosis via increased caspase activity, confirming its role as a potential anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure0.48 - 2.78Anticancer
DoxorubicinStructure1.93 - 2.84Anticancer
Other Benzamide DerivativesVariesVariesVaries

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(26)24-18-7-9-19(10-8-18)25-11-13-27-14-12-25/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLTDIWCJEAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.